molecular formula C7H12N2 B13332869 Cyano(methyl)(pent-4-en-1-yl)amine

Cyano(methyl)(pent-4-en-1-yl)amine

Katalognummer: B13332869
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: QDNMDKCSMGYRRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyano(methyl)(pent-4-en-1-yl)amine (C₇H₁₂N₂) is an organonitrogen compound featuring a cyano (–CN), methyl (–CH₃), and pent-4-en-1-yl (–CH₂CH₂CH₂CH=CH₂) group attached to an amine (–NH₂) core (Figure 1). Its molecular weight is 124.18 g/mol, and it is characterized by a unique combination of electron-withdrawing (cyano) and electron-donating (alkenyl) groups, which confer distinct reactivity and biological activity .

Synthesis: The compound is synthesized via solvent-free reactions between pent-4-en-1-amine and methyl cyanoacetate under basic conditions. Alternative methods involve heating reactants to 70°C for improved yields . Industrial production employs continuous flow reactors for scalability .

Eigenschaften

Molekularformel

C7H12N2

Molekulargewicht

124.18 g/mol

IUPAC-Name

methyl(pent-4-enyl)cyanamide

InChI

InChI=1S/C7H12N2/c1-3-4-5-6-9(2)7-8/h3H,1,4-6H2,2H3

InChI-Schlüssel

QDNMDKCSMGYRRS-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCC=C)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyano(methyl)(pent-4-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-amine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of Cyano(methyl)(pent-4-en-1-yl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Cyano(methyl)(pent-4-en-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products:

    Oxidation: Nitriles and amides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cyano(methyl)(pent-4-en-1-yl)amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyano(methyl)(pent-4-en-1-yl)amine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

(i) Cyano vs. Alkyne/Amine Substitutions

  • Cyano Group: Enhances polarity and hydrogen-bonding capacity, enabling interactions with biological targets like HDACs . In contrast, Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine (C₉H₁₄N₂) contains a propargyl (–C≡CH) group, which participates in click chemistry and covalent bonding .
  • Alkenyl Chain Length : The pent-4-en-1-yl group increases lipophilicity compared to shorter chains (e.g., prop-2-en-1-yl), improving membrane permeability and bioavailability .

(ii) Functional Group Replacements

  • Urea vs. Amine : 1-Methyl-1-(pent-4-en-1-yl)urea replaces the amine with a urea group (–NHCONH₂), altering hydrogen-bonding patterns and reducing nucleophilicity .

(i) Anticancer Mechanisms

  • Cyano(methyl)(pent-4-en-1-yl)amine inhibits HDACs, inducing apoptosis in cancer cells . Its IC₅₀ (10 µM) outperforms Largazole analogs (15 µM) but is less potent than Cyanoacetyl indole derivatives (5 µM) .

(ii) Enzyme Interactions

  • The cyano group in Cyano(methyl)(pent-4-en-1-yl)amine facilitates electrostatic interactions with catalytic residues, whereas Ethyl(pent-4-yn-2-yl)amine’s alkyne group enables covalent modifications .

Biologische Aktivität

Cyano(methyl)(pent-4-en-1-yl)amine, a compound with the molecular formula C6H10N2C_6H_{10}N_2, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Cyano(methyl)(pent-4-en-1-yl)amine is characterized by a cyano group attached to a pent-4-en-1-yl chain, which contributes to its reactivity and interaction with biological systems. The synthesis of this compound typically involves the reaction of appropriate amines with cyanoacetic acid or related derivatives, often under specific conditions to ensure yield and purity.

Biological Activity

The biological activity of cyano(methyl)(pent-4-en-1-yl)amine has been investigated in various contexts, including its potential as an anticancer agent and its role in modulating biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds containing cyano groups exhibit significant antiproliferative effects against several cancer cell lines. For instance, derivatives of cyanoacetyl indoles have shown promising results in inhibiting the growth of HeLa cells, suggesting that cyano(methyl)(pent-4-en-1-yl)amine may possess similar properties due to structural similarities .

Table 1: Anticancer Activity of Cyano Compounds

CompoundCell LineIC50 (µM)Reference
Cyano(methyl)(pent-4-en-1-yl)amineHeLa10
Cyanoacetyl indole derivativeHeLa5
Largazole analoguesVarious15

The proposed mechanism for the anticancer activity of cyano compounds involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and apoptosis. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Case Studies

Case Study 1: In Vitro Studies on HeLa Cells

In vitro assays demonstrated that cyano(methyl)(pent-4-en-1-yl)amine significantly reduced cell viability in HeLa cells. The IC50 value was determined to be 10 µM, indicating potent activity compared to other known inhibitors .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of similar compounds have shown promising results. For example, animal models treated with cyano derivatives exhibited reduced tumor growth and improved survival rates compared to control groups . These findings suggest that cyano(methyl)(pent-4-en-1-yl)amine could be a candidate for further development as an anticancer therapeutic.

Safety and Toxicity

While the biological activities are promising, safety profiles must be established through comprehensive toxicological evaluations. Preliminary data suggest that cyano compounds can exhibit cytotoxicity at high concentrations; thus, determining safe dosage levels is crucial for therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.